Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-
Description
Trifluoromethyl Group
- Electron-withdrawing inductive effect (-I): The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, reducing electron density at the aromatic ring.
- Steric hindrance: The bulky CF₃ group at position 2 may hinder electrophilic substitution reactions at adjacent positions.
Methyl(Isobutyl)Amino Group
- Inductive effect: Contrary to traditional assumptions, recent studies indicate that alkyl groups like isobutyl exhibit electron-withdrawing inductive effects compared to hydrogen.
- Resonance effects: The lone pair on the nitrogen atom can participate in resonance with the aromatic ring, donating electron density via conjugation (+M effect), partially countering the inductive withdrawal.
Electronic interplay: The -CF₃ group deactivates the ring, making it less susceptible to electrophilic attack, while the amino group’s resonance donation directs incoming electrophiles to specific positions (e.g., para to the amino group).
Comparative Analysis with Related Benzonitrile Derivatives
The structural and electronic features of 4-[methyl(isobutyl)amino]-2-(trifluoromethyl)benzonitrile distinguish it from related derivatives:
Key Differences:
- Substituent electronic profiles: The methyl(isobutyl)amino group in the target compound introduces weaker electron donation compared to a primary amino group (-NH₂), altering reaction pathways in nucleophilic aromatic substitution.
- Steric considerations: The branched isobutyl chain increases steric hindrance near the amino group, potentially slowing reactions at the nitrogen center.
- Solubility and polarity: The trifluoromethyl group enhances lipophilicity, while the alkylamino group may improve solubility in polar aprotic solvents.
Properties
CAS No. |
821777-23-5 |
|---|---|
Molecular Formula |
C13H15F3N2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H15F3N2/c1-9(2)8-18(3)11-5-4-10(7-17)12(6-11)13(14,15)16/h4-6,9H,8H2,1-3H3 |
InChI Key |
PNNVBOGLMLOZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methyl(2-methylpropyl)amine under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmaceutical Applications
Benzonitrile derivatives have been extensively studied for their potential as pharmaceutical intermediates. The specific compound has shown promise in the synthesis of biologically active molecules, particularly in the development of anti-cancer agents and other therapeutic compounds.
Case Study: Synthesis of Bicalutamide Intermediates
One notable application is in the synthesis of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment. Research indicates that the compound serves as an intermediate in the synthesis pathway, facilitating the production of bicalutamide with improved yields and purity .
Agrochemical Applications
In addition to pharmaceuticals, benzonitrile derivatives are also explored for their agrochemical properties. The trifluoromethyl group enhances biological activity and selectivity against pests.
Case Study: Insecticidal Activity
Studies have demonstrated that compounds containing the trifluoromethyl group exhibit increased insecticidal activity. For instance, derivatives of benzonitrile have been assessed for their effectiveness against various agricultural pests, showing promising results in laboratory settings .
Material Science Applications
The unique properties of benzonitrile derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymerization Studies
Research has indicated that incorporating benzonitrile into polymer matrices can enhance thermal stability and mechanical properties. For example, studies on polycarbonate blends containing benzonitrile derivatives have shown improved impact resistance and heat deflection temperatures .
Toxicological Studies
Understanding the safety profile of benzonitrile derivatives is crucial for their application in consumer products and pharmaceuticals. Toxicological assessments have been conducted to evaluate their safety.
Case Study: Safety Assessments
Toxicity studies indicate that while certain derivatives may exhibit low acute toxicity, chronic exposure assessments are necessary to evaluate long-term health effects. Regulatory bodies continue to monitor these compounds to ensure safety in use .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
The table below compares key substituents and functional groups in structurally related benzonitrile derivatives:
Key Observations :
- The trifluoromethyl group at position 2 (shared with LGD-4033) likely enhances metabolic stability compared to compounds with electron-withdrawing groups like chlorine (RAD-140) or ethers () .
- The branched alkylamine at position 4 may improve membrane permeability relative to the cyclic amines in LGD-4033 or the hydroxypiperidine in .
Pharmacological Relevance
- RAD-140 and LGD-4033 : Both are SARMs with demonstrated androgen receptor binding. RAD-140’s oxadiazole moiety contributes to high receptor affinity, while LGD-4033’s pyrrolidine enhances selectivity . The target compound’s branched amine could modulate receptor interaction kinetics.
- Toxicity Profile: RAD-140 and LGD-4033 are associated with hepatotoxicity in clinical reports ().
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl or ether-containing analogs ().
- Molecular Weight : The target compound (~290 g/mol) is lighter than RAD-140 (~450 g/mol) but heavier than simpler analogs like Benzonitrile,2-(cyclopropylmethoxy) (~190 g/mol), influencing bioavailability.
Biological Activity
Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-, also known by its CAS number 821777-23-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C13H15F3N2
- Molecular Weight : 256.267 g/mol
- Structure : The compound consists of a benzonitrile core with a trifluoromethyl group and a methyl(2-methylpropyl)amino substituent.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzonitrile derivatives with amines under controlled conditions. The specific synthetic routes can vary based on the desired purity and yield. For instance, the use of trifluoroacetic anhydride in the presence of a base can facilitate the introduction of the trifluoromethyl group.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds structurally related to benzonitrile derivatives. For example, IITR00210, a small molecule within the nitrile class, demonstrated broad-spectrum activity against enteric pathogens. It exhibited significant bactericidal effects, reducing bacterial counts by over 3 Log10 CFU in time-kill assays. The mechanism involves inducing cell envelope stress and disrupting the proton motive force (PMF), leading to ATP dissipation and cell death .
| Property | IITR00210 |
|---|---|
| Activity Type | Antibacterial |
| Target Pathogens | Enteric pathogens |
| Mechanism | Induces cell envelope stress |
| Resistance Profile | Low stable resistance development |
Potential in Cancer Treatment
Benzonitrile derivatives have also been investigated for their potential in cancer treatment. Specifically, they are being explored as non-steroidal androgen receptor modulators, which can inhibit the growth of cancer cells. The ability to synthesize these compounds efficiently allows for further exploration into their therapeutic applications .
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
-
Research on Cancer Cell Growth Inhibition :
- Research indicated that benzonitrile derivatives could serve as potential candidates for breast cancer treatment due to their ability to inhibit endothelial cell growth. This activity is particularly relevant given the rising incidence of breast cancer and the need for innovative therapeutic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
